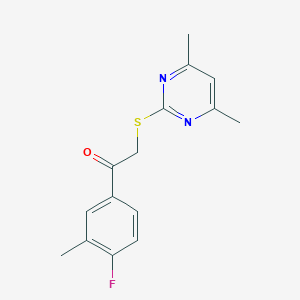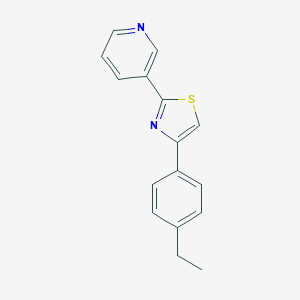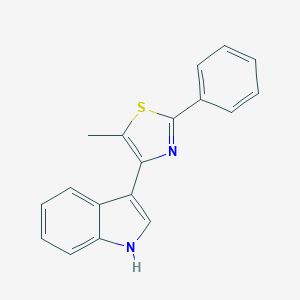
Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate, also known as TDIQ, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. TDIQ is a heterocyclic compound that contains two carboxylate groups, an isoxazole ring, and three methoxy groups attached to a phenyl ring.
Mecanismo De Acción
The mechanism of action of Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate has been shown to inhibit the activity of the protein kinase CK2, which is involved in various signaling pathways. Finally, Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate has been shown to have various biochemical and physiological effects, including its ability to inhibit cell growth, induce apoptosis, and reduce inflammation. Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate has several advantages for lab experiments, including its high potency and specificity. Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate has been shown to have high potency against cancer cells and other disease targets, making it a useful tool for studying these diseases. Additionally, Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate has been shown to have high specificity, meaning that it only affects certain targets and does not have off-target effects. However, Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate also has limitations, including its potential toxicity and lack of selectivity for certain targets.
Direcciones Futuras
There are several future directions for research on Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate, including its potential use in cancer therapy, its effects on the central nervous system, and its anti-inflammatory properties. Additionally, further research is needed to fully understand the mechanism of action of Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate and to develop more specific and less toxic analogs. Finally, Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate could also be studied for its potential use in other disease areas, such as autoimmune diseases and cardiovascular diseases.
Métodos De Síntesis
Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate can be synthesized through a multistep process starting from 2,4,6-trimethoxybenzaldehyde and ethyl acetoacetate. The first step involves the condensation of these two compounds to form 3-(2,4,6-trimethoxyphenyl)-2-propen-1-one. This intermediate is then reacted with hydroxylamine hydrochloride to form 3-(2,4,6-trimethoxyphenyl)-4,5-dihydroisoxazole. The final step involves the esterification of the diacid with ethanol to form Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate.
Aplicaciones Científicas De Investigación
Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate has been studied for its potential use in various research applications, including its ability to inhibit the growth of cancer cells, its anti-inflammatory properties, and its effects on the central nervous system. Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases. Finally, Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate has been shown to have effects on the central nervous system, including its ability to improve memory and reduce anxiety.
Propiedades
Fórmula molecular |
C18H23NO8 |
|---|---|
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
diethyl (4R,5S)-3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-4,5-dicarboxylate |
InChI |
InChI=1S/C18H23NO8/c1-6-25-17(20)14-15(19-27-16(14)18(21)26-7-2)13-11(23-4)8-10(22-3)9-12(13)24-5/h8-9,14,16H,6-7H2,1-5H3/t14-,16+/m1/s1 |
Clave InChI |
NMWCULIGMOKBRG-ZBFHGGJFSA-N |
SMILES isomérico |
CCOC(=O)[C@H]1[C@H](ON=C1C2=C(C=C(C=C2OC)OC)OC)C(=O)OCC |
SMILES |
CCOC(=O)C1C(ON=C1C2=C(C=C(C=C2OC)OC)OC)C(=O)OCC |
SMILES canónico |
CCOC(=O)C1C(ON=C1C2=C(C=C(C=C2OC)OC)OC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methyl-1-(2-pyridinyl)-5-{[3-(trifluoromethyl)anilino]methylene}-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B289461.png)
![N-[5-(anilinomethylene)-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-phenylamine](/img/structure/B289462.png)
![N-[5-[(4-methoxyanilino)methylene]-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-(4-methoxyphenyl)amine](/img/structure/B289463.png)
![4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline](/img/structure/B289465.png)
![N'-[(1Z)-1-(6-methyl-2,4-dioxopyran-3-ylidene)ethyl]pyridine-4-carbohydrazide](/img/structure/B289470.png)
![2-[[(2-chloropyridin-3-yl)amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B289471.png)

![N-benzyl-2-{[2-(3-methylphenyl)-5,6,7,8-tetrahydro-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B289475.png)

![N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B289478.png)


![2-[(4-Hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone](/img/structure/B289485.png)
